molecular formula C11H19Cl2N B14413148 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- CAS No. 81525-14-6

2-Heptyn-1-amine, N,N-bis(2-chloroethyl)-

Cat. No.: B14413148
CAS No.: 81525-14-6
M. Wt: 236.18 g/mol
InChI Key: YVRVWHHODFVGKM-UHFFFAOYSA-N
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Description

2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- is an organic compound with the molecular formula C9H15Cl2N. This compound is characterized by the presence of a heptynyl group attached to an amine functional group, which is further substituted with two chloroethyl groups. It is a derivative of heptyne and is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- typically involves the reaction of 2-heptyn-1-amine with chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of cellular processes. This compound can target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride
  • N,N-Bis(2-chloroethyl)amine hydrochloride

Uniqueness

2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- is unique due to the presence of the heptynyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed in other bis(2-chloroethyl)amine derivatives .

Properties

CAS No.

81525-14-6

Molecular Formula

C11H19Cl2N

Molecular Weight

236.18 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)hept-2-yn-1-amine

InChI

InChI=1S/C11H19Cl2N/c1-2-3-4-5-6-9-14(10-7-12)11-8-13/h2-4,7-11H2,1H3

InChI Key

YVRVWHHODFVGKM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCN(CCCl)CCCl

Origin of Product

United States

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